![molecular formula C28H42N6O2 B2434089 7-decyl-1,3-dimethyl-8-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione CAS No. 877818-21-8](/img/structure/B2434089.png)
7-decyl-1,3-dimethyl-8-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-decyl-1,3-dimethyl-8-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C28H42N6O2 and its molecular weight is 494.684. The purity is usually 95%.
BenchChem offers high-quality 7-decyl-1,3-dimethyl-8-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-decyl-1,3-dimethyl-8-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Receptor Affinity and Pharmacological Evaluation
A series of derivatives related to "7-decyl-1,3-dimethyl-8-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione" have been synthesized and evaluated for their affinity towards 5-HT1A, 5-HT2A, and 5-HT7 serotonin receptors. These compounds have shown potential psychotropic activity, including anxiolytic and antidepressant properties. For instance, specific derivatives exhibited mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand characteristics, producing antidepressant-like effects in animal models (Chłoń-Rzepa et al., 2013). Additionally, modifications in arylalkyl/allyl substituent positions on the purine-2,6-dione core have opened possibilities for designing new 5-HT ligands with preserved π electron systems and lower molecular weight.
Analgesic Activity
Further research on related compounds has uncovered significant analgesic and anti-inflammatory effects, suggesting these derivatives as a new class of analgesic and anti-inflammatory agents. Certain compounds demonstrated stronger activity than reference drugs in animal models, indicating their potential as effective pain management solutions (Zygmunt et al., 2015).
Structural and Activity Relationships
Molecular structure, chemical reactivity, and docking studies of derivatives have been conducted to understand their interaction patterns and potential therapeutic applications. For example, a study focused on the molecular structure and reactivity of a closely related compound, providing insights into its stability, charge transfer mechanisms, and potential as a treatment for cardiovascular and cerebrovascular diseases (Ranjith et al., 2022).
properties
IUPAC Name |
7-decyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42N6O2/c1-4-5-6-7-8-9-10-14-17-34-24(29-26-25(34)27(35)31(3)28(36)30(26)2)22-32-18-20-33(21-19-32)23-15-12-11-13-16-23/h11-13,15-16H,4-10,14,17-22H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMTXLQTDWOIBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.